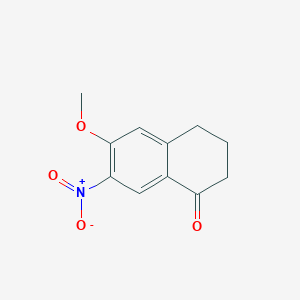

6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one

Description

Properties

IUPAC Name |

6-methoxy-7-nitro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-16-11-5-7-3-2-4-10(13)8(7)6-9(11)12(14)15/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIKLRGFDKNYST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCCC2=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one involves several steps. One common method includes the nitration of 6-methoxy-1-tetralone, followed by reduction and cyclization reactions. The reaction conditions typically involve the use of nitric acid and sulfuric acid for nitration, and hydrogenation catalysts for reduction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production .

Chemical Reactions Analysis

6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the nitro group to an amino group can be achieved using hydrogenation catalysts or reducing agents like tin(II) chloride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cancer Therapy

6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one has been studied as a potential prodrug in cancer therapy. Its nitro group can be reduced under hypoxic conditions typical of tumor environments, leading to the release of cytotoxic agents. This property makes it a candidate for targeted cancer therapies that exploit the unique microenvironment of tumors.

Case Study: Prodrug Activation

A study demonstrated that derivatives of nitro(het)aromatic compounds, including this compound, showed significant cytotoxicity against prostate cancer cells (PC3) when activated by specific enzymes (Ssap-NtrB). The IC₅₀ values were comparable to established chemotherapeutics like CB1954 .

Fluorescent Probes for Imaging

The compound has been investigated for use as a fluorescent probe in biological imaging. Its ability to accumulate in hypoxic tissues allows for visualization of tumor hypoxia, which is crucial for assessing tumor progression and treatment efficacy.

Case Study: Hypoxia Imaging

Research highlighted the use of nitrobenzamide compounds similar to this compound in imaging hypoxic tumors. These probes demonstrated negligible cytotoxicity while effectively highlighting hypoxic regions in tumor-bearing mouse models .

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial properties. The presence of the nitro group may contribute to this activity through mechanisms that disrupt bacterial cell functions.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Comparisons

Electronic and Functional Group Effects

- Methoxy vs. Nitro Groups : The methoxy group (electron-donating) at position 6 in the target compound enhances ring activation, while the nitro group (electron-withdrawing) at position 7 deactivates the ring, creating a polarized electronic environment. This contrasts with 6,7-dimethoxy derivatives (e.g., 6,7-Dimethoxy-3-methyl), where dual methoxy groups increase electron density, improving solubility but reducing electrophilicity .

- Halogen Substitutions : Fluorine (e.g., 2-Fluoro-7-nitro) introduces electronegativity and metabolic stability, whereas chlorine (e.g., 7-Chloro-6-fluoro) adds steric bulk and alters lipophilicity .

Biological Activity

6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula : CHN

Molecular Weight : 221.21 g/mol

IUPAC Name : 6-methoxy-7-nitro-3,4-dihydro-2H-naphthalen-1-one

CAS Number : 88628-54-0

The biological activity of this compound is primarily attributed to its structural components:

- Nitro Group : This functional group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

- Methoxy Group : This group may influence the compound's binding affinity to biological targets and modulate its overall activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent.

Anticancer Properties

The compound has demonstrated promising anticancer effects in vitro. In studies involving different cancer cell lines, it was found to induce apoptosis and inhibit cell proliferation. A notable study reported an IC value of approximately 20 µM against human cancer cell lines.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been studied for its potential in treating neurodegenerative diseases through mechanisms involving oxidative stress reduction and modulation of neuroinflammatory pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 7-Methoxy-6-nitro-1,2,3,4-tetrahydronaphthalen-1-one | Structure | Similar anticancer activity but with different potency |

| 6-Methoxy-1-tetralone | Structure | Used as a precursor; lower biological activity compared to target compound |

Case Studies

Several case studies highlight the biological relevance of this compound:

- Study on Anticancer Activity : In a recent study published in MDPI, the compound was evaluated for its effects on various cancer cell lines. Results showed that it significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

- Neuroprotective Study : A study focused on the neuroprotective effects revealed that treatment with this compound led to decreased levels of oxidative stress markers in neuronal cells exposed to neurotoxic agents .

- Antimicrobial Evaluation : Another research project assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated a broad-spectrum activity that warrants further exploration for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via nitration of a precursor (e.g., 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one) using 65% HNO₃ at -40°C. Temperature control is critical to minimize side reactions. Purification involves column chromatography, and structural confirmation is achieved via ¹H/¹³C NMR and mass spectrometry (MS). For example, reports a yield of 25 and 26 isomers under these conditions .

- Key Parameters :

| Parameter | Condition |

|---|---|

| Precursor | 6-Methoxy-tetralone derivative |

| Nitrating Agent | 65% HNO₃ |

| Temperature | -40°C |

| Purification | Column chromatography |

Q. How is the structural integrity of 6-Methoxy-7-nitro-tetralone confirmed post-synthesis?

- Methodology : Use a combination of ¹H NMR (δ 1.5–3.0 ppm for tetralone protons), ¹³C NMR (carbonyl peak ~208 ppm), and MS (m/z ~221 [M+H]⁺). Cross-validation with elemental analysis (C, H, N) ensures purity . highlights similar structural characterization for 6-Methoxy-1-tetralone, emphasizing the importance of spectral databases .

Advanced Research Questions

Q. How does reaction temperature influence regioselectivity during nitration of 6-Methoxy-tetralone derivatives?

- Methodology : At -40°C, nitration favors the 7-nitro isomer (compound 25) due to steric and electronic effects of the methoxy group. Higher temperatures promote isomerization or alternative nitro positions (e.g., 5-nitro in compound 26). Kinetic vs. thermodynamic control should be assessed via time-resolved NMR or HPLC .

- Data Interpretation :

| Nitro Position | Reaction Outcome | Dominant Factor |

|---|---|---|

| 7-position | Kinetic product (low temp) | Methoxy directing effect |

| 5-position | Thermodynamic product | Steric hindrance |

Q. What strategies resolve contradictions in reported spectral data or melting points for nitro-tetralone derivatives?

- Methodology : Cross-reference analytical techniques (e.g., DSC for precise melting points) and replicate synthesis under controlled conditions. For example, and report melting points for structurally similar amino-tetralones (130–131°C), suggesting impurities or polymorphic forms may cause discrepancies. Use high-purity solvents and crystallize under inert atmospheres .

Q. How do substituents (e.g., methoxy, nitro) impact the conformational stability of tetralone derivatives?

- Methodology : Perform X-ray crystallography or DFT calculations to analyze steric effects. describes conformational analysis of an oxime derivative, revealing how substituents alter ring puckering and hydrogen bonding. For nitro derivatives, steric clashes between nitro and methoxy groups may enforce specific conformations .

Biological and Application-Focused Questions

Q. What methodologies assess the antiproliferative activity of 6-Methoxy-7-nitro-tetralone derivatives?

- Methodology : Conduct in vitro assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7). notes that structural analogs (e.g., compound 24) target tubulin binding, suggesting similar mechanisms. IC₅₀ values and dose-response curves should be compared to reference compounds like colchicine .

Handling and Safety

Q. What are the best practices for handling and storing nitro-tetralone derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.